molecular formula C22H22F3N3O3 B3179270 PHP 501 trifluoroacetate CAS No. 1781880-44-1

PHP 501 trifluoroacetate

Cat. No. B3179270
CAS RN: 1781880-44-1
M. Wt: 433.4
InChI Key: SULXXKLCQRXMHP-UHFFFAOYSA-N
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Description

PHP 501 trifluoroacetate is a potent GABA A antagonist . It has a chemical name of 4- (5- [1,1’-Biphenyl]-3-yl-1-hydroxy-1 H -pyrazol-4-yl)piperidine trifluoroacetate . It displays no inhibitory activity at hGAT-1, hGAT-2, hGAT-3, or hBGT-1 GABA transporters .


Molecular Structure Analysis

The molecular formula of this compound is C20H21N3O.CF3CO2H . The molecular weight is 433.42 g/mol . The InChI Key is SULXXKLCQRXMHP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a molecular weight of 433.42 g/mol. Unfortunately, the sources I found did not provide further details on its physical and chemical properties.

Scientific Research Applications

Heat Transfer and Thermal Management

  • Pulsating Heat Pipes (PHPs) : PHPs are gaining attention for efficient energy management and thermal management systems. They are used in electronic cooling, solar collectors, waste heat recovery, and machining processes due to their simple structure, low cost, and excellent heat transfer performance. The role of working fluids, including variants of trifluoroacetates, in enhancing PHP's performance is significant (Xu et al., 2021).

  • Nanofluid Applications in PHPs : The use of nanofluids in PHPs, including those containing trifluoroacetate compounds, has been explored for improved thermal properties. These studies focus on the preparation, stability, and heat transfer mechanisms of nanofluids in PHPs (Kang et al., 2017).

Phototriggers and Photochemistry

  • Phototriggers for Amino Acids : Trifluoromethylated compounds, including derivatives of trifluoroacetate, have been used as phototriggers for releasing amino acids like GABA and glutamate. This involves the photo-Favorskii rearrangement and is significant in biochemistry and pharmacology research (Stensrud et al., 2009).

Catalysis and Organic Synthesis

  • Palladium-Catalyzed Reactions : Trifluoroacetate ions, similar to PHP 501 trifluoroacetate, have been used in palladium-catalyzed ortho C–H substitution reactions, showcasing their significance in organic synthesis and catalysis (Dudkina et al., 2013).

  • Modulation in Metal-Organic Frameworks (MOFs) : The use of trifluoroacetic acid in the synthesis of MOFs, such as UiO-66(Zr), enhances their catalytic activity. This indicates the potential of trifluoroacetate-related compounds in the modulation of MOFs for increased catalytic activities (Vermoortele et al., 2013).

Mechanism of Action

Target of Action

PHP 501 trifluoroacetate primarily targets the GABA A receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. They play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Biochemical Pathways

The antagonistic action of this compound on GABA A receptors affects the GABAergic signaling pathway . By blocking the receptors, it prevents the influx of chloride ions that would normally occur upon GABA binding. This disruption can lead to an increase in neuronal excitability and potentially alter various downstream effects related to mood, anxiety, and sleep.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of GABA A receptors . This inhibition disrupts the normal inhibitory function of these receptors, leading to increased neuronal excitability. The cellular effects would depend on the specific neuronal circuits involved and could potentially include changes in mood, anxiety levels, and sleep patterns.

Safety and Hazards

The safety data sheet for PHP 501 trifluoroacetate is available, but specific details about its hazards were not found in the sources I retrieved .

Future Directions

The future directions of PHP 501 trifluoroacetate are not clear from the sources I found. It’s worth noting that the compound has been withdrawn from sale for commercial reasons .

properties

IUPAC Name

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULXXKLCQRXMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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